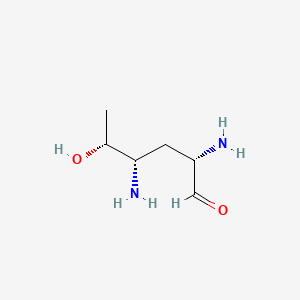
(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
Descripción general
Descripción
This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a carbazole moiety, which is a tricyclic aromatic organic compound consisting of two benzene rings fused on either side of a pyrrole ring. The presence of the dimethylamino group suggests that this compound might have some basic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate carbazole derivative with a suitable fluorobenzamide, possibly via a nucleophilic aromatic substitution reaction. The dimethylamino group could potentially be introduced via a reductive amination reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a carbazole ring system attached to a fluorobenzamide via a nitrogen atom. The dimethylamino group would be attached to one of the carbazole nitrogen atoms .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical of carboxamides, such as hydrolysis. The carbazole moiety might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carbazole and benzamide groups suggests that it might have significant aromatic character and might form hydrogen bonds .Aplicaciones Científicas De Investigación
Serotonin Receptor Agonist
LY 344864 hydrochloride is a potent, selective 5-HT 1F receptor agonist . It displays > 80-fold selectivity over other 5-HT receptors .
Neurogenic Dural Inflammation
It has been shown to inhibit neurogenic dural inflammation in vivo . This property makes it a potential candidate for the treatment of conditions related to inflammation.
Migraine Treatment
The compound has been suggested as a potential treatment for migraines . Its ability to inhibit neurogenic dural inflammation, a process involved in migraine pathophysiology, supports this application .
Central Sensitization
LY 344864 hydrochloride has been reported to reduce central sensitization . Central sensitization is a condition associated with the development of chronic pain, where the nervous system remains in a persistent state of high reactivity.
Brain Penetration
This compound is described as a brain penetrant . This means it can cross the blood-brain barrier, a property that is crucial for drugs that are meant to act on targets within the central nervous system.
In Vivo and In Vitro Applications
LY 344864 hydrochloride is suitable for both in vitro and in vivo applications . This makes it a versatile tool in research settings, allowing for its use in a variety of experimental designs.
Pharmacological Tool
It serves as a pharmacological tool to study 5-HT 1F receptors . By acting as a selective agonist, it helps in understanding the role and function of these receptors in various physiological and pathological processes.
Potential Therapeutic Applications
Given its properties, LY 344864 hydrochloride may have potential therapeutic applications in the treatment of various disorders related to the serotonergic system . However, more research is needed to fully explore these possibilities.
Direcciones Futuras
The study of novel benzamide and carbazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve investigating its potential biological activities, studying its reactivity, or developing new synthetic routes .
Mecanismo De Acción
Target of Action
LY 344864 Hydrochloride is a selective, potent, full agonist for the 5-HT1F receptor . The 5-HT1F receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit adenylate cyclase activity .
Mode of Action
LY 344864 Hydrochloride interacts with the 5-HT1F receptor, leading to a series of intracellular reactions. It has been shown to inhibit forskolin-induced cyclic AMP accumulation in cells stably transfected with human 5-HT1F receptors . This suggests that it acts as a full agonist, producing an effect similar in magnitude to serotonin itself .
Biochemical Pathways
The primary biochemical pathway affected by LY 344864 Hydrochloride is the serotonin signaling pathway. By acting as a full agonist at the 5-HT1F receptor, it can modulate the activity of this pathway, potentially influencing various physiological processes such as mood, appetite, and sleep .
Result of Action
LY 344864 Hydrochloride’s action on the 5-HT1F receptor has been shown to reduce central sensitization and dural inflammation in vivo . This suggests that it may have potential therapeutic applications in conditions associated with these phenomena, such as migraine .
Propiedades
IUPAC Name |
N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHLSYESBLBCP-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)


![7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B1193010.png)
![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)